Porantherine

Descripción general

Descripción

La porantherina es un alcaloide mayor que se encuentra en el arbusto leñoso venenoso Poranthera corymbosa. Es estructuralmente similar a los alcaloides del licopodio, aunque no es miembro de esta familia. La porantherina es conocida por su estructura compleja, que incluye dos carbonos terciarios unidos a la misma amina, lo que la convierte en un desafío de síntesis significativo.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis total de porantherina se ha logrado mediante varios métodos. Un enfoque notable implica la reacción de adición de Horner–Wadsworth–Emmons/aza-Michael o la sustitución nucleofílica diastereoselectiva de 2-metoxipiperidina a partir de un intermedio común. Las características clave de esta estrategia sintética incluyen la adición asimétrica de silil dienolato a sulfinimina, la reducción controlada por sustrato, la oxidación de Wacker y la ciclación promovida por ácido trifluoroacético .

Métodos de Producción Industrial: Los métodos de producción industrial para la porantherina no están bien documentados, probablemente debido a su estructura compleja y los desafíos asociados con su síntesis. La mayor parte de la investigación se centra en la síntesis a escala de laboratorio en lugar de en la producción industrial a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: La porantherina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La porantherina puede oxidarse en condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.

Reducción: La reducción controlada por sustrato es un paso clave en la síntesis de porantherina.

Sustitución: La sustitución nucleofílica diastereoselectiva se utiliza en la síntesis de porantherina.

Reactivos y Condiciones Comunes:

Oxidación: La oxidación de Wacker es una reacción notable que se utiliza en la síntesis de porantherina.

Reducción: La reducción controlada por sustrato se emplea para lograr la estereoquímica deseada.

Sustitución: Las reacciones de sustitución nucleofílica se llevan a cabo utilizando 2-metoxipiperidina.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen la propia porantherina y sus diversos estereoisómeros, como (+)-porantheridina y (−)-6-epi-porantheridina .

Aplicaciones Científicas De Investigación

La porantherina tiene varias aplicaciones de investigación científica, que incluyen:

Química: La porantherina se estudia por su estructura compleja y los desafíos de síntesis que presenta. Sirve como un compuesto modelo para desarrollar nuevas metodologías sintéticas.

Biología: La actividad biológica de la porantherina es de interés debido a su similitud estructural con otros alcaloides biológicamente activos.

Mecanismo De Acción

El mecanismo de acción de la porantherina no se comprende bien. Se cree que ejerce sus efectos a través de interacciones con objetivos moleculares y vías específicas. Se necesitan más investigaciones para dilucidar el mecanismo exacto por el cual la porantherina ejerce sus efectos biológicos .

Comparación Con Compuestos Similares

La porantherina es estructuralmente similar a los alcaloides del licopodio, aunque no es miembro de esta familia. Compuestos similares incluyen:

Lycopodina: Una molécula representativa que contiene una amina terciaria.

Huperzina A: Contiene una amina primaria.

Ketamina: Presenta una amina secundaria.

MK-801: Otro compuesto con una amina secundaria.

Histrionicotoxina 283A: Contiene una amina secundaria.

La singularidad de la porantherina radica en su estructura de amina terciaria doble, que presenta desafíos de síntesis significativos y la distingue de otros compuestos similares.

Actividad Biológica

Porantherine, a complex alkaloid belonging to the communesin family, exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Synthesis

This compound is characterized by its intricate structure, which includes multiple fused rings and functional groups that contribute to its biological activity. The total synthesis of this compound has been achieved using various synthetic strategies, demonstrating its potential as a valuable compound in medicinal chemistry. The synthesis pathways typically involve the assembly of complex intermediates through selective reactions, often utilizing advanced techniques such as biomimetic approaches.

Key Structural Features

- Fused Ring System : The presence of multiple rings enhances its interaction with biological targets.

- Functional Groups : Various functional groups play critical roles in its reactivity and biological effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Candida albicans | 8 µg/mL |

These results indicate that this compound's antimicrobial activity is effective at low concentrations, underscoring its potential as a therapeutic agent.

Anticancer Activity

Research has highlighted this compound's anticancer properties, particularly its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 3.5 |

| HeLa (Cervical) | 4.0 |

The low IC50 values suggest that this compound is highly effective at inhibiting the growth of these cancer cells at nanomolar concentrations.

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : this compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell division and metabolic pathways, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, triggering apoptotic pathways.

Case Studies

Several case studies have explored the efficacy and safety of this compound in preclinical settings:

- Case Study on Antimicrobial Resistance : A study demonstrated that this compound could overcome resistance mechanisms in Staphylococcus aureus, providing insights into its potential use in treating resistant infections.

- Anticancer Efficacy Study : Another study assessed the effect of this compound on tumor growth in xenograft models, showing significant tumor reduction compared to controls.

Propiedades

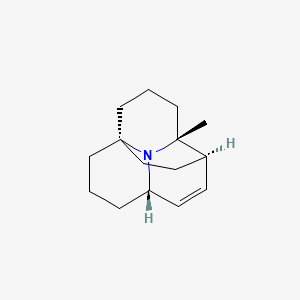

IUPAC Name |

(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWOUJYNFPKTLH-XQLPTFJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34N1C(CCC3)C=CC2CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is porantherine and where is it found?

A1: this compound is a complex alkaloid primarily isolated from the plant Poranthera corymbosa, a member of the Euphorbiaceae family. []

Q2: What other alkaloids are found alongside this compound in Poranthera corymbosa?

A2: Besides this compound (1), Poranthera corymbosa contains several related alkaloids, including: porantheridine (2), poranthericine (3), O-acetylporanthericine (4), porantherilidine (9), and porantheriline (8). The structures of these alkaloids have been determined through X-ray crystallography. [] Additionally, hydrolysis of porantheriline (8) yields an alcohol (7). []

Q3: What is known about the absolute structure of this compound?

A3: Research has elucidated the absolute structure of this compound. []

Q4: Have there been any successful total syntheses of this compound?

A4: Yes, several research groups have accomplished the total synthesis of (±)-porantherine. [, , , , ] These syntheses provide valuable insights into the structure and potential applications of this complex alkaloid.

Q5: How does the structure of poranthericine relate to its reactivity?

A5: Poranthericine (3) and its related alcohol (7) are considered epimers at the C1 carbon. This difference in stereochemistry influences their reactivity. Poranthericine (3) is proposed to have a Clβ-axial ethyl substituent, while alcohol (7) has a Clα-equatorial ethyl group. Oxidation of both poranthericine (3) and alcohol (7) interestingly yields the same ketone (6). This is thought to occur through epimerization of the initial oxidation product (5) formed from poranthericine (3). Furthermore, reduction of ketone (6) exclusively produces alcohol (7). []

Q6: What are the potential applications of aza-annulation strategies in alkaloid synthesis, and how does this relate to this compound?

A6: Aza-annulation reactions are highly valuable in the synthesis of nitrogen-containing natural products like alkaloids. [] These reactions offer efficient ways to construct nitrogen-containing rings, which are common structural motifs in many alkaloids, including this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.